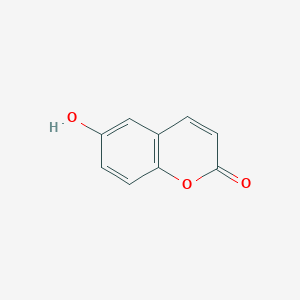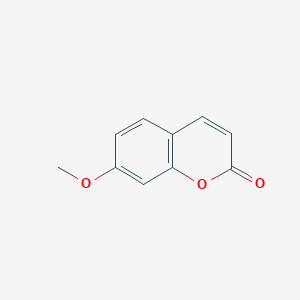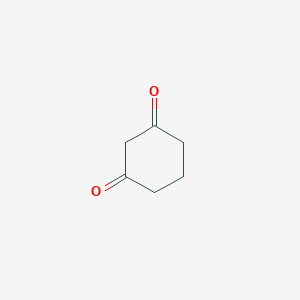
17alpha-Dihydroequilenin
Vue d'ensemble
Description
17alpha-Dihydroequilenin, also known as 6,8-didehydro-17alpha-estradiol and estra-1,3,5(10),6,8-pentaen-3,17alpha-diol, is a naturally occurring steroidal estrogen found in horses. It is closely related to equilin, equilenin, and 17alpha-estradiol. As the 3-sulfate ester sodium salt, it is a minor constituent (1.2%) of conjugated estrogens .
Molecular Structure Analysis
The molecular formula of 17alpha-Dihydroequilenin is C18H20O2. It has an average mass of 268.350 Da and a monoisotopic mass of 268.146332 Da .Physical And Chemical Properties Analysis
17alpha-Dihydroequilenin has a molecular formula of C18H20O2, an average mass of 268.350 Da, and a monoisotopic mass of 268.146332 Da .Applications De Recherche Scientifique
17alpha-Dihydroequilenin: A Comprehensive Analysis of Scientific Research Applications
Pharmacokinetics and Pharmacodynamics: 17alpha-Dihydroequilenin is studied for its pharmacokinetic properties and how it interacts with biological systems. Research indicates that it, along with other estrogens like equilin sulfate and estrone sulfate, exhibits potent estrogenic effects, which are crucial for understanding its behavior in drug formulations and therapeutic applications .
Neuroscience and Neuropharmacology: Investigations into the effects of 17alpha-Dihydroequilenin on the brain, particularly the hippocampus, have shown that it can be as effective as estradiol in increasing dendrite spine densities. This suggests potential applications in treating neurodegenerative diseases or cognitive disorders .
Antioxidant Properties: Studies have examined the antioxidant effects of 17alpha-Dihydroequilenin on plasma and lipoprotein lipid peroxidation, indicating its potential use in preventing oxidative stress-related diseases .
Reproductive Biology: In reproductive biology, 17alpha-Dihydroequilenin is part of ongoing studies concerning ‘classical’ estrogens and their metabolic products during equine pregnancy. Understanding these processes can inform veterinary medicine and reproductive health treatments .
Analytical Chemistry: Analytical methods such as high-performance liquid chromatography (HPLC) utilize 17alpha-Dihydroequilenin as a reference standard to determine its concentration in biological samples, which is vital for both research and clinical diagnostics .
Endocrinology: As a steroidal estrogen found naturally in horses, 17alpha-Dihydroequilenin’s role in endocrinology is significant for studying hormonal balance and therapies related to estrogen deficiency or excess .
Each of these fields offers a unique perspective on the applications of 17alpha-Dihydroequilenin, demonstrating its versatility and importance in scientific research.
Sigma Aldrich - USP Reference Standard Sigma Aldrich - Antioxidant Effects Wikipedia - 17α-Dihydroequilin DrugBank - Pharmacokinetics and pharmacodynamics of conjugated equine estrogens
Mécanisme D'action
Target of Action
17alpha-Dihydroequilenin is a naturally occurring steroidal estrogen found in horses . It is closely related to equilin, equilenin, and 17alpha-estradiol . As a steroidal estrogen, its primary targets are estrogen receptors, specifically the estrogen receptor alpha .
Mode of Action
The compound interacts with its targets, the estrogen receptors, by binding to them. This binding can trigger a series of cellular responses, including the activation or repression of gene transcription, which can lead to changes in cell function .
Biochemical Pathways
As an estrogen, it is likely to be involved in various physiological processes regulated by estrogens, such as reproductive and cardiovascular functions .
Pharmacokinetics
Its metabolism and excretion would typically involve hepatic metabolism and renal excretion .
Result of Action
The molecular and cellular effects of 17alpha-Dihydroequilenin’s action are likely to be diverse, given its role as an estrogen. It can influence a wide range of physiological processes, including growth, development, metabolism, and reproduction .
Propriétés
IUPAC Name |
(13S,14S,17R)-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWZPRVUQHMJFF-KSZLIROESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@H]2O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701047939 | |
| Record name | alpha-Dihydroequilenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701047939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17alpha-Dihydroequilenin | |
CAS RN |
6639-99-2 | |
| Record name | α-Dihydroequilenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Dihydroequilenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-Dihydroequilenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Dihydroequilenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701047939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5,7,9-pentaene-3,17α-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 17alpha-Dihydroequilenin compare to other estrogen metabolites in terms of its effects on inflammation?
A: Studies indicate that 17beta-dihydroequilenin, another estrogen metabolite, exhibits stronger anti-inflammatory effects on human endothelial cells compared to 17alpha-dihydroequilenin. While both can counteract the inflammatory response induced by interleukin-1alpha, 17beta-dihydroequilenin achieves this at a lower concentration (1 μM) [] compared to 17alpha-dihydroequilenin (10 μM) []. This suggests that the specific chemical structure of each metabolite significantly influences its interaction with biological targets and its overall effects.
Q2: Does 17alpha-Dihydroequilenin interact with estrogen receptors?
A: Yes, 17alpha-dihydroequilenin, along with other equine estrogens, interacts with both estrogen receptor (ER) subtypes, ERα and ERβ, albeit with varying affinities. [] Interestingly, research suggests that some of these equine estrogens, including 17alpha-dihydroequilenin, exhibit a higher affinity for ERβ compared to ERα. [] This differential binding affinity could have implications for the development of targeted therapies that selectively activate specific ER subtypes.
Q3: Are there any known safety concerns regarding the use of 17alpha-Dihydroequilenin?
A: While one patent application suggests 17alpha-Dihydroequilenin's potential in lowering cholesterol [], it's crucial to acknowledge that this specific research focuses on its potential applications and does not provide data on potential adverse effects or long-term safety. Further research is necessary to comprehensively assess its safety profile.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




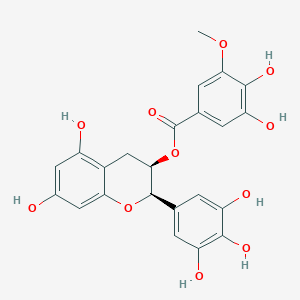

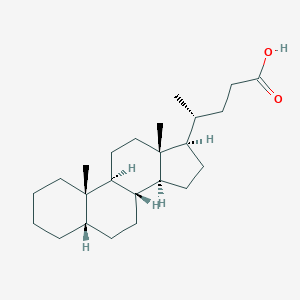

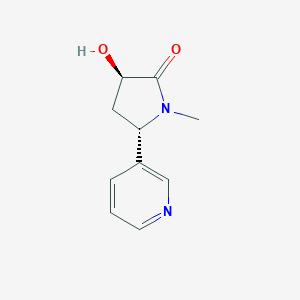
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B196159.png)
